Calurin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

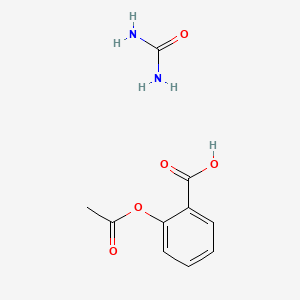

2-acetyloxybenzoic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.CH4N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4/h2-5H,1H3,(H,11,12);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLTKHBCHMMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-67-7 (calcium[1:1] salt), 50-78-2 (Parent) | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70200070 | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-78-1, 5749-67-7 | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbasalate calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBASPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J0P7720Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Endogenous Inhibitors of Calcineurin Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcineurin, a crucial serine/threonine phosphatase, plays a pivotal role in a myriad of cellular processes, most notably in T-cell activation and neuronal signaling. Its activity is tightly regulated, not only by calcium and calmodulin but also by a class of endogenous protein inhibitors. These physiological brakes on calcineurin activity are essential for maintaining cellular homeostasis and preventing pathway overactivation. This technical guide provides a comprehensive overview of the core endogenous inhibitors of calcineurin, detailing their mechanisms of action, the experimental protocols used to characterize them, and available quantitative data on their inhibitory effects. This document is intended to serve as a valuable resource for researchers investigating calcineurin signaling and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to Calcineurin and its Regulation

Calcineurin, also known as protein phosphatase 2B (PP2B), is a heterodimeric protein composed of a catalytic subunit, calcineurin A, and a regulatory subunit, calcineurin B.[1] Its phosphatase activity is triggered by a sustained increase in intracellular calcium levels, which leads to the binding of calmodulin to calcineurin A. This binding event induces a conformational change that displaces an autoinhibitory domain, thereby activating the enzyme.[1]

Once activated, calcineurin dephosphorylates a range of substrates, with the Nuclear Factor of Activated T-cells (NFAT) being one of the most well-characterized.[1][2] Dephosphorylation of NFAT exposes a nuclear localization signal, leading to its translocation into the nucleus and the subsequent activation of genes involved in the immune response, such as Interleukin-2 (IL-2).[1][2] The immunosuppressive drugs cyclosporin A and tacrolimus (FK506) exert their effects by inhibiting calcineurin activity.[3]

Beyond this primary mode of regulation, a growing body of evidence has highlighted the importance of a diverse family of endogenous proteins that directly bind to and inhibit calcineurin. These inhibitors provide an additional layer of control, fine-tuning calcineurin signaling in a spatially and temporally specific manner. The subsequent sections of this guide will delve into the specifics of these key endogenous inhibitors.

Key Endogenous Inhibitors of Calcineurin

Several families of endogenous proteins have been identified as inhibitors of calcineurin activity. The most extensively studied include Cain/Cabin1, A-Kinase Anchoring Proteins (AKAPs), and the Regulators of Calcineurin (RCANs).

Cain/Cabin1 (Calcineurin-binding protein 1)

Cain, also known as Cabin1, was one of the first identified physiological protein inhibitors of calcineurin.[4] It is a large, 240-kDa protein with a wide tissue distribution, showing prominent expression in the brain, where its expression pattern closely mirrors that of calcineurin.

Mechanism of Action: Cain/Cabin1 functions as a non-competitive inhibitor of calcineurin. It binds directly to the calcineurin A subunit, but at a site distinct from the active site and the binding sites for immunosuppressive drugs.[5] This interaction prevents the conformational changes necessary for calcineurin activation, effectively locking the enzyme in an inactive state.[6] The binding of Cabin1 to calcineurin is dependent on protein kinase C (PKC) activation.[6] A decameric peptide from Cabin1 (residues 2146–2155) has been identified as the minimal region required for calcineurin binding.[7]

A-Kinase Anchoring Protein 79 (AKAP79)

AKAP79 is a scaffolding protein that orchestrates signaling complexes by tethering various enzymes, including protein kinase A (PKA) and calcineurin, to specific subcellular locations.[8][9] This colocalization allows for precise and efficient regulation of downstream targets.

Mechanism of Action: AKAP79 binds to calcineurin at a site distinct from that of immunophilin-drug complexes.[8] While it can inhibit calcineurin's activity towards some substrates, its primary role appears to be the modulation of signaling crosstalk. By anchoring both PKA and calcineurin, AKAP79 creates a signaling hub where the opposing actions of a kinase and a phosphatase can be tightly controlled.[10] For instance, AKAP79 enhances the rate of calcineurin-mediated dephosphorylation of PKA regulatory subunits, providing a mechanism to suppress PKA activity without altering cAMP levels.[10][11] The interaction between AKAP79 and calcineurin is crucial for processes such as the regulation of ion channels and synaptic plasticity.

Regulators of Calcineurin (RCANs)

The RCAN family of proteins, also known as calcipressins, includes RCAN1 (also known as DSCR1 or ZAKI-4), RCAN2, and RCAN3. These proteins are highly conserved and act as feedback inhibitors of the calcineurin signaling pathway.

Mechanism of Action: The expression of RCAN1 is induced by calcineurin-NFAT signaling, creating a negative feedback loop. RCAN1 inhibits calcineurin through multiple interaction sites. A PxIxIT-like motif near the C-terminus of RCAN1 competes with NFAT for binding to the same docking site on calcineurin. Additionally, other regions of RCAN1 contribute to the direct inhibition of calcineurin's catalytic activity. This dual mechanism of competitive and direct inhibition makes RCANs potent regulators of calcineurin signaling. The overexpression of RCAN1 has been implicated in the pathophysiology of Down syndrome, as the RCAN1 gene is located on chromosome 21.

Quantitative Data on Endogenous Calcineurin Inhibitors

A critical aspect of understanding the physiological relevance of these inhibitors is the quantification of their inhibitory potency. However, obtaining precise IC50 values for endogenous protein inhibitors is often challenging due to the complex nature of their interactions and the influence of the cellular context. The table below summarizes the available quantitative data.

| Inhibitor | Organism | Method of Inhibition | Quantitative Data | Reference(s) |

| Cain/Cabin1 | Human | Non-competitive | Data not available in the form of a specific IC50 value in the reviewed literature. Inhibition is potent and physiologically relevant. | [6] |

| AKAP79 | Human | Modulatory/Inhibitory | Does not exhibit classical dose-dependent inhibition with a clear IC50. It enhances calcineurin activity towards some substrates while inhibiting it towards others. | [8][10] |

| RCAN1 (ZAKI-4) | Human | Mixed (Competitive and Direct) | Specific IC50 values are not consistently reported in the literature. Inhibition is part of a dynamic feedback loop. |

Note: The lack of specific IC50 values in the literature for these endogenous inhibitors highlights the complexity of their regulatory roles, which often extend beyond simple enzymatic inhibition and involve scaffolding and feedback mechanisms.

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships between calcineurin and its endogenous inhibitors is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for identifying calcineurin inhibitors.

Experimental Protocols

The characterization of endogenous calcineurin inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Calcineurin Phosphatase Activity Assay

This assay measures the ability of a protein to inhibit the dephosphorylation of a specific substrate by purified calcineurin.

Materials:

-

Purified recombinant calcineurin

-

Calmodulin

-

Calcineurin substrate (e.g., RII phosphopeptide)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2)

-

Malachite Green Phosphate Detection Kit

-

Test inhibitor protein (e.g., purified Cabin1, AKAP79, or RCAN1)

Protocol:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and CaCl2.

-

Add purified calcineurin to the reaction mixture and incubate for 10 minutes at 30°C to allow for pre-activation.

-

Add the test inhibitor protein at various concentrations to the reaction mixture and incubate for an additional 15 minutes at 30°C.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at 620-650 nm to quantify the amount of free phosphate released.

-

Calculate the percentage of inhibition for each concentration of the test protein and determine the IC50 value if applicable.

Co-immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction

This technique is used to verify the physical interaction between an endogenous inhibitor and calcineurin within a cellular context.

Materials:

-

Cell line or tissue expressing the proteins of interest

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the endogenous inhibitor (for immunoprecipitation)

-

Antibody specific to calcineurin A (for Western blotting)

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse the cells or tissue in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the endogenous inhibitor overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against calcineurin A to detect its presence in the immunoprecipitated complex.

FRET-based Assay for Protein-Protein Interaction

Förster Resonance Energy Transfer (FRET) can be used to measure the proximity of two proteins in living cells, providing evidence of their interaction.

Materials:

-

Expression vectors for the endogenous inhibitor fused to a donor fluorophore (e.g., CFP) and calcineurin fused to an acceptor fluorophore (e.g., YFP).

-

Cell line suitable for transfection (e.g., HEK293T).

-

Transfection reagent.

-

Fluorescence microscope equipped for FRET imaging.

Protocol:

-

Co-transfect the cells with the CFP-inhibitor and YFP-calcineurin expression vectors.

-

Allow 24-48 hours for protein expression.

-

Image the cells using the fluorescence microscope, acquiring images in the donor, acceptor, and FRET channels.

-

Analyze the images to calculate the FRET efficiency, which is a measure of the energy transfer from the donor to the acceptor fluorophore. A high FRET efficiency indicates that the two proteins are in close proximity (typically <10 nm), suggesting a direct interaction.

Conclusion

The endogenous inhibitors of calcineurin represent a sophisticated regulatory network that fine-tunes calcium-dependent signaling pathways. Cain/Cabin1, AKAP79, and the RCAN proteins each employ distinct mechanisms to control calcineurin activity, ranging from direct non-competitive inhibition to scaffolding and feedback regulation. While quantitative data on their inhibitory potency remains an area for further investigation, the qualitative understanding of their roles has significantly advanced our knowledge of calcineurin biology. The experimental protocols detailed in this guide provide a foundation for researchers to further explore these interactions and to identify novel modulators of calcineurin signaling, which may hold therapeutic promise for a variety of immune and neurological disorders.

References

- 1. lilab-ecust.cn [lilab-ecust.cn]

- 2. Regulation of A-Kinase Anchoring Protein 79/150–cAMP-Dependent Protein Kinase Postsynaptic Targeting by NMDA Receptor Activation of Calcineurin and Remodeling of Dendritic Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. AKAP79 enables calcineurin to directly suppress protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. FRET-ing over scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Balanced interactions of calcineurin with AKAP79 regulate Ca2+–calcineurin–NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Biology of Calcineurin-Inhibitor Complexes

This technical guide provides a comprehensive overview of the structural biology of calcineurin and its interactions with the immunosuppressive drugs Cyclosporin A and Tacrolimus (FK506). It delves into the molecular mechanisms of inhibition, presents key quantitative data from structural studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to Calcineurin

Calcineurin (Cn) is a serine/threonine protein phosphatase that plays a crucial role in various cellular processes, most notably in the activation of T-lymphocytes, a key component of the human immune response.[1] As a Ca²⁺ and calmodulin-dependent enzyme, it acts as a critical link in calcium signaling pathways.[1][2] Its central role in T-cell activation has made it a primary target for immunosuppressive therapies, particularly in the prevention of organ transplant rejection and the treatment of autoimmune disorders.[3][4][5]

The two most prominent and clinically significant inhibitors of calcineurin are Cyclosporin A (CsA) and Tacrolimus (FK506).[1] These structurally unrelated natural products exert their potent immunosuppressive effects by forming complexes with intracellular proteins known as immunophilins, which then bind to and inhibit calcineurin's phosphatase activity.[1][6]

Calcineurin: Structure and Activation

Calcineurin is a heterodimer composed of a catalytic subunit, Calcineurin A (CnA), and a regulatory subunit, Calcineurin B (CnB).[7]

-

Calcineurin A (CnA): This subunit contains the catalytic domain with the active site. It also features a CnB-binding segment, a calmodulin-binding segment, and a C-terminal autoinhibitory domain.[7]

-

Calcineurin B (CnB): This subunit is structurally similar to calmodulin and is essential for the stability and function of the enzyme. It binds to CnA, stabilizing it in a projecting conformation.[7]

In a resting cell, the autoinhibitory domain of CnA blocks the active site, keeping the enzyme in an inactive state.[8] An increase in intracellular Ca²⁺ concentration triggers the binding of calmodulin to its binding site on CnA. This event induces a conformational change that displaces the autoinhibitory domain, thereby activating the enzyme.[8]

Mechanism of Inhibition by CsA and FK506

The immunosuppressive action of CsA and FK506 is not due to direct binding to the calcineurin active site. Instead, they function as molecular "adaptors."[7]

-

Binding to Immunophilins: Inside the cell, Cyclosporin A binds to its cognate immunophilin, Cyclophilin A (CypA), while Tacrolimus (FK506) binds to the FK506-Binding Protein (FKBP12).[1][4]

-

Formation of Ternary Complex: These newly formed drug-immunophilin complexes (CypA-CsA and FKBP12-FK506) gain the ability to bind to calcineurin.[1][7]

-

Allosteric Inhibition: The binding of these complexes occurs at a composite surface on calcineurin, distinct from the active site.[6][9] This binding sterically hinders the access of calcineurin's substrates, such as the Nuclear Factor of Activated T-cells (NFAT), to the catalytic site, thus preventing their dephosphorylation and effectively inhibiting the enzyme's function.[4][7]

Crystal structures reveal that both the CypA-CsA and FKBP12-FK506 complexes bind to a common hydrophobic groove formed by residues from both the CnA and CnB subunits.[1][6] Although they target the same region, the specific interactions and binding patterns differ significantly between the two complexes.[6][9]

Quantitative and Structural Data

The following table summarizes key structural data for the ternary complexes of calcineurin with its inhibitors. This data is derived from high-resolution X-ray crystallography studies.

| Complex Name | PDB ID | Resolution (Å) | Organism | Key Interacting Components | Reference |

| Calcineurin - FKBP12 - FK506 | 1TCO | 3.5 | Bos taurus (Bovine) | FKBP12-FK506 complex binds a composite surface on CnA and CnB subunits. | Kissinger, P. C., et al. (1995). Nature, 378(6557), 641-644. |

| Calcineurin - Cyclophilin A - Cyclosporin A | 1M63 | 3.1 | Homo sapiens (Human) | CypA-CsA complex binds a similar composite surface, with some distinct residue interactions.[7] | Jin, L., & Harrison, S. C. (2002). PNAS, 99(21), 13522-13526.[7] |

| Truncated Calcineurin - Cyclophilin A - Cyclosporin A | 1AUI | 2.8 | Homo sapiens (Human) | Provides a higher-resolution view of the CypA-CsA interaction with calcineurin.[10] | Huai, Q., et al. (2002). PNAS, 99(19), 12037-12042.[10] |

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz DOT language visualize the key pathways and workflows central to understanding calcineurin inhibition.

Calcineurin Signaling Pathway in T-Cell Activation

The diagram below illustrates the sequence of events from T-cell receptor activation to gene transcription, mediated by calcineurin.

Caption: Calcineurin-mediated NFAT signaling pathway leading to T-cell activation.

Mechanism of Calcineurin Inhibition

This diagram shows how Cyclosporin A and Tacrolimus (FK506) disrupt the calcineurin signaling cascade.

Caption: Inhibition of calcineurin by Cyclosporin A and Tacrolimus (FK506) complexes.

Experimental Protocols

The structural and functional characterization of calcineurin-inhibitor complexes relies on a suite of biophysical and structural biology techniques.[11][12]

Key Methodologies

-

X-ray Crystallography : This is the primary technique used to determine the high-resolution, three-dimensional atomic structures of the ternary complexes.[11][12]

-

Protein Expression and Purification : Recombinant expression (e.g., in E. coli or insect cells) and subsequent purification of Calcineurin A, Calcineurin B, and the respective immunophilin (FKBP12 or CypA) are required.

-

Complex Formation : The purified proteins are mixed with the inhibitor (FK506 or CsA) in stoichiometric amounts to form the stable ternary complex.

-

Crystallization : The complex is subjected to extensive screening of various buffer conditions (precipitants, pH, temperature) to induce the formation of well-ordered crystals.

-

Data Collection and Structure Determination : Crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic model of the complex is built and refined.[13]

-

-

Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) of the molecular interactions in real-time.[11][12]

-

One binding partner (e.g., Calcineurin) is immobilized on a sensor chip.

-

The other components (e.g., the FKBP12-FK506 complex) are flowed over the surface at various concentrations.

-

The change in refractive index at the surface, which is proportional to the mass bound, is measured to determine the binding parameters.[11]

-

-

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event.[12]

-

A solution of one component (e.g., the immunophilin-drug complex) is titrated into a solution containing the other component (Calcineurin).

-

The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides information about the structure and dynamics of protein-ligand complexes in solution.[11][14] It can be used to map binding interfaces, identify conformational changes upon complex formation, and study kinetics.[11][14]

General Experimental Workflow for Structural Studies

The following diagram outlines a typical workflow for the structural determination of a protein-ligand complex.

Caption: Generalized workflow for X-ray crystallographic analysis of protein-ligand complexes.

References

- 1. Calcineurin. Structure, function, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Structures of calcineurin and its complexes with immunophilins-immunosuppressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. researchgate.net [researchgate.net]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. longdom.org [longdom.org]

- 12. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Selection of Protein–Ligand Complexes [bio-protocol.org]

- 14. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

The Role of Calcineurin in Cardiac Hypertrophy: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to increased workload but often progresses to heart failure, arrhythmia, and sudden death.[1] A pivotal signaling pathway implicated in this pathological remodeling is mediated by the calcium/calmodulin-activated serine-threonine phosphatase, calcinein.[1][2][3] Sustained elevations in intracellular calcium activate calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2][4][5] This dephosphorylation triggers NFAT translocation to the nucleus, where it collaborates with other transcription factors, notably GATA4, to initiate a hypertrophic gene program.[6][7][8] This pathway is a key differentiator between pathological hypertrophy, induced by stimuli like pressure overload, and physiological hypertrophy, seen in response to exercise, which appears to be largely calcineurin-independent.[2][3][9] The sufficiency and necessity of the calcineurin-NFAT axis in driving pathological hypertrophy have been demonstrated in numerous in vitro and in vivo models, including transgenic mice with cardiac-specific expression of activated calcineurin or NFAT, which develop massive hypertrophy progressing to heart failure.[1][5][7][10] Consequently, inhibition of this pathway using pharmacological agents such as Cyclosporin A (CsA) and FK506 has been shown to prevent or even reverse cardiac hypertrophy in various animal models, highlighting its potential as a therapeutic target.[1][11] This guide provides a comprehensive overview of the calcineurin signaling pathway in cardiac hypertrophy, detailed experimental protocols for its study, and quantitative data from key research findings.

The Calcineurin-NFAT Signaling Pathway in Cardiac Hypertrophy

Calcineurin is a protein phosphatase composed of a catalytic subunit (Calcineurin A) and a regulatory, calcium-binding subunit (Calcineurin B).[10] Its activation is uniquely dependent on sustained, rather than transient, increases in intracellular calcium levels, which allows it to respond to pathological stress signals over normal excitation-contraction coupling.[10][12]

Activation Cascade:

-

Stimuli: Pathological stimuli such as pressure overload (e.g., from hypertension or aortic stenosis), neurohumoral factors (e.g., angiotensin II, endothelin-1), and genetic mutations lead to prolonged elevations in intracellular Ca2+.[1][5][12]

-

Calmodulin Binding: Elevated Ca2+ levels lead to the binding of Ca2+ to calmodulin (CaM).

-

Calcineurin Activation: The Ca2+/CaM complex then binds to and activates calcineurin, relieving its autoinhibitory domain.[7][13]

-

NFAT Dephosphorylation: Activated calcineurin dephosphorylates multiple serine residues on NFAT transcription factors (NFATc1-c4), which are primarily sequestered in the cytoplasm in their phosphorylated state.[2][5][10]

-

Nuclear Translocation: Dephosphorylation exposes a nuclear localization signal on NFAT, leading to its rapid translocation into the nucleus.[4][10]

-

Transcriptional Activation: In the nucleus, NFAT partners with other cardiac-enriched transcription factors, most notably GATA4, to synergistically activate a "fetal gene program" associated with pathological hypertrophy.[6][7][8] This includes the upregulation of genes such as β-myosin heavy chain (β-MHC) and atrial natriuretic peptide (ANP), and downregulation of α-MHC.[7][9]

This pathway is subject to negative feedback regulation. For instance, the Regulator of Calcineurin 1 (RCAN1) is an endogenous inhibitor whose expression is transcriptionally upregulated by NFAT, thereby creating a negative feedback loop that modulates calcineurin activity.[4]

Signaling Pathway Diagram

Quantitative Data on Calcineurin in Cardiac Hypertrophy

The following tables summarize key quantitative findings from studies investigating the role of calcineurin in cardiac hypertrophy.

Table 1: Calcineurin Activity in Hypertrophic Models

| Model | Tissue | Fold Increase in Calcineurin Activity | Reference |

| Human Aortic Stenosis | Myocardium | 1.63 (± 0.11) | [14] |

| Human HOCM | Myocardium | 2.75 (± 0.13) | [14] |

| Rat Pressure Overload (Aortic Banding) | Heart | 3.2 | [15] |

| Mouse Pressure Overload (TAC**) | Heart | ~2.0 | [5] |

| Endothelin-1 Stimulated Cardiomyocytes | Cultured Neonatal Rat Cardiomyocytes | ~3.0 | [5] |

| HOCM: Hypertrophic Obstructive Cardiomyopathy | |||

| **TAC: Transverse Aortic Constriction |

Table 2: Effects of Calcineurin Pathway Modulation on Cardiac Hypertrophy in Animal Models

| Animal Model | Intervention | Key Metric | Result | Reference |

| Transgenic Mice | Cardiac-specific activated Calcineurin | Heart Weight / Body Weight Ratio | 2 to 3-fold increase | [5][10] |

| Transgenic Mice | Cardiac-specific activated NFATc4 | Heart Weight / Body Weight Ratio | Massive hypertrophy, rapid progression to failure | [6][7] |

| Rat Pressure Overload | Cyclosporin A (CsA) Treatment | Ventricular Weight / Tibial Length Ratio | Significant attenuation of increase | [16] |

| Rat Pressure Overload | FK506 Treatment | Left Ventricular Weight / Body Weight Ratio | Prevention of hypertrophy | [1] |

| NFAT-Luciferase Reporter Mice | Pressure Overload (8 weeks) | NFAT-Luciferase Activity | Sustained upregulation | [2][3] |

| NFAT-Luciferase Reporter Mice | Exercise Training | NFAT-Luciferase Activity | No significant activation | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to study calcineurin-mediated cardiac hypertrophy.

Induction of Cardiac Hypertrophy in Animal Models

This surgical procedure creates a mechanical constriction of the aorta, leading to pressure overload on the left ventricle and subsequent pathological hypertrophy.[17]

Protocol:

-

Anesthesia and Preparation: Anesthetize an 8-10 week old mouse (e.g., C57BL/6) with isoflurane. Intubate the mouse and connect it to a ventilator. Place the animal in a supine position on a heating pad to maintain body temperature.

-

Surgical Incision: Make a midline skin incision from below the mandible to the second rib. Bluntly dissect the submandibular glands and paratracheal muscles to expose the trachea.

-

Thoracotomy: Open the thoracic cavity at the second intercostal space to visualize the thymus. Gently divide the two lobes of the thymus to expose the aortic arch.

-

Aortic Constriction: Carefully create a tunnel under the transverse aorta, between the innominate and left common carotid arteries. Pass a 7-0 silk suture underneath the aortic arch.

-

Banding: Place a 27-gauge needle parallel to the aorta. Tie a secure double knot with the suture around both the aorta and the needle.

-

Completion: Promptly and carefully remove the needle. The suture remains, creating a defined stenosis.

-

Closure: Close the chest wall with absorbable sutures and the skin with surgical clips or sutures.

-

Post-operative Care: Allow the mouse to recover on a heating pad. Administer analgesics as per institutional guidelines. Hypertrophy typically develops over 1-4 weeks.[9][17][18]

Isolation of Adult Mouse Cardiomyocytes

This protocol allows for the in vitro study of cardiomyocytes, the contractile cells of the heart.

Protocol:

-

Heart Excision: Terminally anesthetize a mouse and inject heparin into the peritoneal cavity. Open the thoracic cavity, excise the heart, and immediately place it in ice-cold, calcium-free perfusion buffer (e.g., Tyrode's solution).

-

Cannulation and Perfusion: Locate the aorta and cannulate it onto a Langendorff perfusion apparatus. Begin perfusing the heart with calcium-free buffer at 37°C to wash out the blood.

-

Enzymatic Digestion: Switch the perfusion to a digestion buffer containing collagenase (e.g., Type II) and protease until the heart becomes palpably soft and swollen (typically 7-10 minutes).

-

Tissue Dissociation: Remove the heart from the cannula. Cut away the atria and mince the ventricular tissue in a calcium-free buffer.

-

Cell Dispersion: Gently triturate the minced tissue with a transfer pipette to release individual cardiomyocytes.

-

Calcium Reintroduction: Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of ~1.2 mM to select for calcium-tolerant, viable cells.

-

Cell Settling: Allow the rod-shaped, viable cardiomyocytes to settle by gravity. Carefully remove the supernatant containing non-myocytes and dead cells. The isolated cells are now ready for culture or immediate analysis.[2][3][12][19]

Measurement of Calcineurin Phosphatase Activity

This assay quantifies the enzymatic activity of calcineurin in cardiac tissue lysates.

Protocol:

-

Tissue Homogenization: Homogenize frozen left ventricular tissue in a lysis buffer containing protease and phosphatase inhibitors. Sonicate the homogenate on ice and clarify by centrifugation to obtain the protein supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Reaction: In a microplate well, combine 25 µg of protein extract with an assay buffer containing Tris-HCl, NaCl, MgCl2, DTT, BSA, CaCl2, calmodulin, and okadaic acid (to inhibit other phosphatases like PP1 and PP2A).

-

Substrate Addition: Initiate the reaction by adding a 32P-labeled synthetic phosphopeptide substrate (e.g., RII peptide).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Termination and Measurement: Stop the reaction and separate the released free 32P from the labeled peptide using a separation matrix. Quantify the released 32P using a scintillation counter.

-

Control: Perform parallel reactions in the presence of EGTA (a calcium chelator) or a specific calcineurin autoinhibitory peptide to determine the calcium-dependent and calcineurin-specific activity. Calcineurin activity is calculated as the difference between the total and inhibited states.[15]

Quantification of Cardiomyocyte Hypertrophy

This involves histological analysis to measure the size of individual cardiomyocytes.

Protocol:

-

Tissue Preparation: Fix hearts in 10% buffered formalin, embed in paraffin, and cut 4-5 µm thick cross-sections.

-

Staining: Deparaffinize and rehydrate the sections. Stain with Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (e.g., FITC) to clearly delineate cardiomyocyte cell membranes. A nuclear counterstain like DAPI can also be used.

-

Imaging: Acquire high-resolution images of the stained sections using a fluorescence microscope.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual cardiomyocytes. To avoid bias, only cells that are cut in a transverse orientation with a visible nucleus should be measured. Measure at least 100-200 cells per heart.

-

Calculation: Calculate the average cross-sectional area for each experimental group. An increase in the average area is indicative of hypertrophy.[7][20][21][22]

Experimental Workflow Diagram

Therapeutic Implications and Future Directions

The central role of calcineurin in pathological cardiac hypertrophy makes it a compelling target for drug development. Pharmacological inhibitors like CsA and FK506, while effective in animal models, have significant side effects, including immunosuppression and nephrotoxicity, which limit their systemic use for treating heart disease.[1][23]

Future research is focused on:

-

Developing cardiac-specific calcineurin inhibitors: This would mitigate the systemic side effects associated with current drugs.

-

Targeting downstream effectors: Intervening at the level of the NFAT-GATA4 interaction or other specific downstream targets could offer greater specificity and fewer off-target effects.

-

Modulating endogenous inhibitors: Enhancing the activity or expression of endogenous inhibitors like RCAN1 could provide a more nuanced approach to controlling calcineurin activity.[4]

Understanding the intricate regulation of the calcineurin pathway and its crosstalk with other signaling networks, such as MAPKs, will be critical for designing novel and effective therapies to combat pathological cardiac hypertrophy and prevent the transition to heart failure.[19]

References

- 1. Prevention of cardiac hypertrophy in mice by calcineurin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat. | Semantic Scholar [semanticscholar.org]

- 3. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]

- 4. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

- 5. ahajournals.org [ahajournals.org]

- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 7. Semiautomated pipeline for quantitative analysis of heart histopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Calcineurin-Dependent Transcriptional Pathway for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]

- 10. mmpc.org [mmpc.org]

- 11. youtube.com [youtube.com]

- 12. Video: Single Cell Transcriptional Profiling of Adult Mouse Cardiomyocytes [jove.com]

- 13. Video: Isolation and Physiological Analysis of Mouse Cardiomyocytes [jove.com]

- 14. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Cyclosporin A inhibits cardiac hypertrophy and enhances cardiac dysfunction during postinfarction failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of Calcineurin through Transcriptional Induction of the calcineurin Aβ Promoter In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. ahajournals.org [ahajournals.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cyclosporin A and FK506: molecular mechanisms of immunosuppression and probes for transplantation biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcineurin Signaling: A Comparative Analysis Between Yeast and Mammals

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Calcineurin, a highly conserved serine/threonine phosphatase, plays a pivotal role in calcium-dependent signaling pathways across eukaryotes, from single-celled yeast to complex mammals. Its function as a critical mediator of cellular responses to calcium fluxes has made it a subject of intense research and a key target for immunosuppressive drugs. This technical guide provides an in-depth comparison of the core components, mechanisms, and physiological roles of calcineurin signaling in the model organism Saccharomyces cerevisiae (yeast) and in mammals. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental signaling cascade.

Core Components and Pathway Activation: An Evolutionary Blueprint

The fundamental architecture of the calcineurin enzyme is remarkably conserved. In both yeast and mammals, calcineurin is a heterodimer composed of a catalytic subunit (Calcineurin A) and a regulatory subunit (Calcineurin B)[1][2]. The catalytic subunit contains the active site, while the regulatory subunit is a calcium-binding protein essential for enzyme activity[1].

Activation of calcineurin is triggered by a sustained increase in intracellular calcium concentration ([Ca2+]). This elevation in [Ca2+] leads to the binding of calcium ions to calmodulin (CaM), a ubiquitous calcium sensor. The Ca2+/CaM complex then binds to the regulatory domain of Calcineurin A, causing a conformational change that relieves autoinhibition and exposes the catalytic site, leading to phosphatase activation[2]. This core activation mechanism is a shared feature in both yeast and mammalian systems[2][3].

Quantitative Comparison of Core Components

For a clear comparison of the core components of the calcineurin signaling pathway in yeast and mammals, the following table summarizes key quantitative data.

| Component | Saccharomyces cerevisiae | Mammals (Human) | Key Differences |

| Calcineurin A (Catalytic Subunit) | Cna1p, Cna2p (~62-64 kDa) | Three isoforms: α (PPP3CA, ~59 kDa), β (PPP3CB, ~58 kDa), γ (PPP3CC, ~61 kDa) | Mammals have multiple isoforms with tissue-specific expression. |

| Calcineurin B (Regulatory Subunit) | Cnb1p (~19 kDa) | Two isoforms: CNB1 (PPP3R1, ~19 kDa), CNB2 (PPP3R2, ~20 kDa) | Mammalian CNB2 is testis-specific. |

| Calmodulin | Cmd1p (~17 kDa) | Multiple identical or nearly identical proteins (e.g., CALM1, CALM2, CALM3; ~17 kDa) | Highly conserved across eukaryotes. |

| Downstream Transcription Factor | Crz1p ("Crazy" 1) | NFAT (Nuclear Factor of Activated T-cells) family (NFATc1-c4) | Functionally analogous but structurally distinct transcription factors. |

| Calcineurin Docking Motif on Substrate | PxIxIT-like motif (e.g., PIISIQ in Crz1p)[3][4] | PxIxIT and LxVP motifs[5] | Mammalian NFATs have two distinct calcineurin docking sites. |

| Calcineurin-Substrate Binding Affinity (Kd) | Not well-established for Crz1p | ~10-30 µM for NFAT PxIxIT motif[6] | The affinity is relatively low, allowing for dynamic regulation. |

Signaling Pathways: Yeast vs. Mammals

While the core activation of calcineurin is conserved, the downstream signaling pathways, although functionally analogous, exhibit significant differences in their components and physiological outcomes.

Yeast Calcineurin Signaling Pathway

In S. cerevisiae, calcineurin signaling is primarily a response to environmental stress, such as high concentrations of ions (Ca2+, Na+, Li+), high pH, or cell wall damage[3][7].

Activated calcineurin dephosphorylates the transcription factor Crz1p[3][7]. This dephosphorylation exposes a nuclear localization signal (NLS), leading to the rapid translocation of Crz1p from the cytoplasm to the nucleus[3][7]. In the nucleus, Crz1p binds to specific DNA sequences known as Calcineurin-Dependent Response Elements (CDREs) in the promoters of target genes, thereby activating their transcription to mount a stress response[8].

Mammalian Calcineurin Signaling Pathway

In mammals, calcineurin signaling is integral to a multitude of physiological processes, including T-cell activation and the immune response, cardiac development and hypertrophy, muscle differentiation, and neuronal development[5][9].

The primary downstream targets of calcineurin in mammals are the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors[5]. In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Upon activation, calcineurin dephosphorylates multiple serine residues within the regulatory domain of NFAT, leading to a conformational change that exposes a nuclear localization signal and masks a nuclear export signal[6][10]. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, such as Interleukin-2 (IL-2) in T-cells, which is crucial for the immune response[10]. The immunosuppressive drugs Cyclosporin A and FK506 (Tacrolimus) exert their effects by inhibiting calcineurin's phosphatase activity, thereby preventing NFAT dephosphorylation and nuclear translocation[5][9].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study calcineurin signaling in both yeast and mammalian systems.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the in vitro phosphatase activity of calcineurin by detecting the release of inorganic phosphate from a synthetic phosphopeptide substrate.

Materials:

-

Purified calcineurin or cell/tissue lysate

-

RII phosphopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2)

-

Calmodulin

-

Phosphate standards

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare the assay buffer and supplement with calmodulin. Reconstitute the RII phosphopeptide substrate and prepare a serial dilution of phosphate standards[2][11].

-

Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the phosphate standards to designated wells. Add the calcineurin sample or cell lysate to the experimental wells. Include a blank control (no enzyme).

-

Initiate Reaction: Start the reaction by adding the RII phosphopeptide substrate to all wells except the blank[11].

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the free phosphate to produce a green color[12].

-

Read Absorbance: After a short incubation at room temperature for color development, measure the absorbance at approximately 620 nm using a microplate reader[12].

-

Data Analysis: Generate a standard curve from the absorbance readings of the phosphate standards. Use this curve to determine the amount of phosphate released in the experimental samples and calculate the phosphatase activity.

Yeast CDRE-lacZ Reporter Assay

This assay quantifies the transcriptional activity of Crz1p in yeast by measuring the expression of a lacZ reporter gene under the control of a CDRE promoter.

Materials:

-

Yeast strain expressing the CDRE-lacZ reporter construct

-

Appropriate yeast growth media (e.g., SD minimal medium)

-

Stimulus (e.g., CaCl2)

-

Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

-

ONPG (o-nitrophenyl-β-D-galactopyranoside)

-

Na2CO3

-

Spectrophotometer

Procedure:

-

Yeast Culture: Grow the yeast reporter strain in selective media to mid-log phase.

-

Stimulation: Induce the calcineurin pathway by adding a stimulus, such as CaCl2, to the culture and incubate for a specific time.

-

Cell Lysis: Harvest the yeast cells by centrifugation. Lyse the cells to release the β-galactosidase enzyme. This can be done by bead beating or by using chloroform and SDS to permeabilize the cells[6][7].

-

Enzyme Reaction: Add the cell lysate to Z-buffer and pre-incubate at 28-30°C. Start the reaction by adding ONPG, which will be cleaved by β-galactosidase to produce a yellow product (o-nitrophenol)[6][7].

-

Stop Reaction: Stop the reaction by adding Na2CO3, which raises the pH[6][7].

-

Measure Absorbance: Measure the absorbance of the yellow product at 420 nm. Also, measure the optical density (OD600) of the yeast culture before harvesting to normalize for cell number.

-

Calculate Activity: Calculate the β-galactosidase activity in Miller units, which is proportional to the A420 reading, normalized for reaction time and cell density.

Mammalian NFAT-Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT in mammalian cells by quantifying the light produced from a luciferase reporter gene driven by an NFAT-responsive promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T, Jurkat)

-

NFAT-luciferase reporter plasmid

-

Control plasmid (e.g., expressing Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture media and supplements

-

Stimulants (e.g., ionomycin, phorbol 12-myristate 13-acetate (PMA))

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the NFAT-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent[1][13].

-

Incubation: Incubate the cells for 24-48 hours to allow for expression of the reporter genes.

-

Stimulation: Treat the cells with stimulants such as ionomycin (a calcium ionophore) and PMA (a protein kinase C activator) to activate the calcineurin-NFAT pathway[14].

-

Cell Lysis: After the desired stimulation time, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit[13].

-

Measure Luminescence: Transfer the cell lysate to a luminometer plate. Measure the firefly luciferase activity, then add the second reagent to quench the firefly luciferase and measure the Renilla luciferase activity[15].

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Co-Immunoprecipitation (Co-IP) of Calcineurin and its Substrates

This technique is used to demonstrate the physical interaction between calcineurin and its substrates (Crz1p or NFAT) in vivo.

Materials:

-

Yeast or mammalian cells expressing tagged versions of calcineurin and/or its substrate

-

Lysis buffer (non-denaturing)

-

Antibody specific to the tag on the "bait" protein

-

Protein A/G-conjugated beads (e.g., agarose or magnetic)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Add the specific antibody against the tagged "bait" protein (e.g., anti-FLAG for a FLAG-tagged protein) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complex from the beads using an elution buffer. Boiling in SDS-PAGE sample buffer is a common method.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" and the suspected "prey" protein.

Nuclear Translocation Assay using GFP-tagged Proteins

This method visualizes the movement of Crz1p or NFAT from the cytoplasm to the nucleus upon calcineurin activation.

Materials:

-

Yeast or mammalian cells expressing Crz1-GFP or NFAT-GFP fusion proteins

-

Fluorescence microscope

-

Stimulus to activate calcineurin (e.g., CaCl2 for yeast, ionomycin for mammalian cells)

-

Nuclear stain (optional, e.g., DAPI)

Procedure:

-

Cell Culture and Preparation: Grow the cells expressing the GFP-fusion protein on a microscope slide or in a glass-bottom dish suitable for live-cell imaging.

-

Baseline Imaging: Before stimulation, acquire fluorescence images to observe the initial subcellular localization of the GFP-tagged protein, which should be predominantly cytoplasmic.

-

Stimulation: Add the stimulus to the cells to activate the calcineurin pathway.

-

Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor the movement of the GFP-fusion protein.

-

Analysis: Analyze the images to quantify the change in fluorescence intensity in the nucleus versus the cytoplasm over time. Co-localization with a nuclear stain can confirm nuclear entry.

Conclusion: Conserved Core, Divergent Destinies

The calcineurin signaling pathway represents a remarkable example of evolutionary conservation, with its core components and activation mechanism maintained from yeast to mammals. This conservation underscores its fundamental importance in translating calcium signals into cellular action. However, the diversification of its downstream targets, particularly the transcription factors Crz1p in yeast and the NFAT family in mammals, has allowed this core pathway to be adapted for a wide array of physiological functions. In yeast, it is a key player in surviving environmental insults, while in mammals, it orchestrates complex processes such as immunity, development, and organ function.

For researchers and drug development professionals, understanding both the conserved and divergent aspects of calcineurin signaling is crucial. The yeast model system offers a powerful and genetically tractable platform for dissecting the fundamental mechanisms of calcineurin function and for screening for novel inhibitors. Insights gained from yeast can then be translated to the more complex mammalian systems, where calcineurin remains a critical therapeutic target for a range of diseases. The continued exploration of this ancient and versatile signaling pathway promises to yield further insights into cellular regulation and new avenues for therapeutic intervention.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. abcam.com [abcam.com]

- 3. Updating Insights into the Regulatory Mechanisms of Calcineurin-Activated Transcription Factor Crz1 in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 7. faculty.salisbury.edu [faculty.salisbury.edu]

- 8. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. abcam.com [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. assaygenie.com [assaygenie.com]

- 15. m.youtube.com [m.youtube.com]

Regulation of Calcineurin by Calcium and Calmodulin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calcineurin (CaN), also known as protein phosphatase 2B (PP2B), is a pivotal serine/threonine phosphatase activated by calcium (Ca²⁺) and calmodulin (CaM).[1][2] Its highly conserved nature underscores its fundamental role in a multitude of cellular processes, including T-cell activation, neuronal development, and cardiac muscle growth.[2][3][4] Dysregulation of calcineurin signaling is implicated in various pathologies, making it a critical target for immunosuppressive drugs like cyclosporin A and tacrolimus (FK506).[1][2][5][6] This technical guide provides an in-depth examination of the molecular mechanisms governing calcineurin's regulation, its structure, quantitative interaction data, and key experimental protocols used for its study.

The Molecular Structure of Calcineurin

Calcineurin is a heterodimeric enzyme composed of a catalytic subunit, Calcineurin A (CNA), and a regulatory subunit, Calcineurin B (CNB).[1][2]

-

Calcineurin A (CNA): This ~60 kDa subunit contains the catalytic core and several regulatory domains.[1][7] It is a chiseled protein with distinct functional regions:

-

Catalytic Domain: Homologous to other serine/threonine phosphatases, it contains a dinuclear metal center essential for its enzymatic activity.[1][2]

-

Calcineurin B Binding Helix (BBH): A region that ensures the tight association of the CNB subunit.[7][8]

-

Calmodulin-Binding Domain (CBD): A specific sequence that binds to the Ca²⁺/CaM complex, a critical step for activation.[1][9]

-

Autoinhibitory Domain (AID): In the absence of Ca²⁺/CaM, this C-terminal domain binds to the catalytic site, sterically hindering substrate access and maintaining the enzyme in an inactive state.[1][3][4]

-

-

Calcineurin B (CNB): A smaller ~19 kDa myristoylated subunit that is a high-affinity Ca²⁺ sensor.[1][2] It contains four EF-hand motifs, which are specialized Ca²⁺-binding sites, and is structurally related to calmodulin. The binding of Ca²⁺ to CNB is the initial step in the activation cascade.

Below is a diagram illustrating the domain architecture of Calcineurin A and its interaction with the regulatory B subunit.

References

- 1. Calcineurin - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Structural basis for activation of calcineurin by calmodulin [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for activation of calcineurin by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Identifying New Substrates and Functions for an Old Enzyme: Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of calcineurin with substrates and targeting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The complete primary structure of calcineurin A, a calmodulin binding protein homologous with protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Calcineurin Activity in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcineurin (CaN), also known as protein phosphatase 2B (PP2B), is a crucial serine/threonine phosphatase that is dependent on calcium (Ca2+) and calmodulin.[1][2][3] As a key enzyme in various cellular processes, its activity is implicated in immune responses, neuronal signaling, and muscle function. Dysregulation of calcineurin activity is associated with conditions like cardiac hypertrophy and immunosuppression. Consequently, the accurate measurement of calcineurin activity in cellular lysates is paramount for both basic research and the development of therapeutic agents.

This document provides detailed protocols and application notes for measuring calcineurin activity in cell lysates, focusing on commonly used colorimetric and fluorimetric methods.

Signaling Pathway

Calcineurin is a heterodimer composed of a catalytic subunit, Calcineurin A, and a regulatory subunit, Calcineurin B.[1][2][3] Its activation is a key event in calcium signaling pathways. Increased intracellular calcium levels lead to the binding of calcium ions to calmodulin, which then activates Calcineurin A.[3] Activated calcineurin proceeds to dephosphorylate a variety of target proteins, including the nuclear factor of activated T-cells (NFAT), a transcription factor essential for immune responses.

Caption: Calcineurin signaling pathway activation.

Methods for Measuring Calcineurin Activity

The most common methods for quantifying calcineurin activity in cell lysates rely on the dephosphorylation of a specific substrate.[4] The RII phosphopeptide, derived from the RII subunit of protein kinase A, is a highly efficient and selective substrate for calcineurin.[1][4][5] The activity is then determined by measuring the amount of released inorganic phosphate or the dephosphorylated peptide.

Two primary non-radioactive methods are widely used:

-

Colorimetric (Malachite Green-based) Assay: This method quantifies the free phosphate released from the RII phosphopeptide substrate using a malachite green-based reagent.[1][5] The formation of a colored complex is measured spectrophotometrically.

-

Fluorimetric Assay: This approach utilizes a fluorescently labeled RII phosphopeptide substrate.[4] After the phosphatase reaction, the phosphorylated and dephosphorylated peptides are separated, and the fluorescence of the dephosphorylated product is measured.[4]

Comparison of Calcineurin Activity Assay Methods

| Feature | Colorimetric (Malachite Green) Assay | Fluorimetric Assay |

| Principle | Detection of free phosphate released from a phosphopeptide substrate.[1][5] | Detection of a fluorescently labeled dephosphorylated peptide.[4] |

| Substrate | RII Phosphopeptide[1][5] | Fluorescently-labeled RII Phosphopeptide[4] |

| Detection | Absorbance at ~620 nm[6] | Fluorescence |

| Advantages | - Well-established and widely used- High sensitivity- Convenient one-step detection[5] | - Non-radioactive and avoids issues with inconsistent labeling of peptide substrates[4]- Rapid and suitable for high-throughput screening[4] |

| Considerations | - Potential for background from free phosphate in the lysate- Requires a desalting step to remove endogenous phosphate[1][7][6] | - Requires a specific fluorescently labeled substrate- Involves a separation step for phosphorylated and dephosphorylated peptides[4] |

| Typical Sample Input | 0.5 - 5 µg of total protein or 5,000 - 50,000 cells per assay[1][7][8] | 1 µg of total protein has been reported[4] |

Experimental Protocols

I. Cell Lysate Preparation (Common for both methods)

This protocol is a general guideline and may require optimization depending on the cell type and experimental conditions.

Materials:

-

Ice-cold Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.2

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.2% NP-40[6]

-

Phosphatase Inhibitors (optional, depending on the need to preserve phosphorylation of other proteins)

-

Cell Scraper

-

Microcentrifuge

Protocol:

-

After experimental treatment, wash cells twice with ice-cold TBS.[6]

-

Aspirate the final wash and add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 100,000 - 200,000 x g) for 45 minutes at 4°C to pellet cellular debris and nuclei.[7][5]

-

Carefully collect the supernatant (high-speed supernatant, HSS), which contains the cytosolic and soluble proteins.[1][7]

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[6]

-

Crucial Step: Removal of Free Phosphate. Endogenous free phosphate can interfere with the assay. It is essential to remove it from the lysate.

-

The desalted lysate can be used immediately or stored at -80°C for future use.[7][6]

II. Colorimetric Calcineurin Activity Assay Protocol

This protocol is based on commercially available kits that utilize the RII phosphopeptide and malachite green detection.

Materials:

-

Desalted Cell Lysate

-

Calcineurin Assay Kit (containing RII phosphopeptide substrate, assay buffer, calmodulin, EGTA buffer, phosphate standard, and malachite green reagent)

-

96-well microplate

-

Plate reader capable of measuring absorbance at ~620 nm[5]

Protocol:

-

Prepare Reagents: Thaw all kit components and prepare them according to the manufacturer's instructions. This typically involves reconstituting the RII phosphopeptide substrate and adding calmodulin to the assay buffer.[5]

-

Set up Assay Plate: Prepare the following reactions in a 96-well plate. It is recommended to perform all reactions in duplicate or triplicate.

-

Total Phosphatase Activity: Assay buffer, calmodulin, and cell lysate.

-

Calcineurin-Independent Activity (Negative Control): EGTA buffer (chelates Ca2+, thus inhibiting calcineurin), calmodulin, and cell lysate.[1]

-

Background Control (No Lysate): Assay buffer and calmodulin.

-

Phosphate Standard Curve: A serial dilution of the provided phosphate standard is necessary to quantify the amount of phosphate released in the experimental samples.

-

-

Initiate the Reaction: Add the RII phosphopeptide substrate to the "Total Phosphatase Activity" and "Calcineurin-Independent Activity" wells. Do not add substrate to the background or standard curve wells.

-

Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 10-30 minutes).[4][6] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

Terminate the Reaction and Color Development: Add the malachite green-based reagent to all wells.[6] This will stop the enzymatic reaction and initiate color development.

-

Read Absorbance: After a short incubation at room temperature to allow for color stabilization, measure the absorbance at approximately 620 nm using a microplate reader.[6]

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Use the phosphate standard curve to determine the amount of phosphate released in each sample.

-

Calculate the specific calcineurin activity by subtracting the phosphate released in the "Calcineurin-Independent Activity" (EGTA-containing) wells from the "Total Phosphatase Activity" wells.

-

Express the activity as pmol of phosphate released per minute per mg of total protein.

-

Caption: Workflow for a colorimetric calcineurin assay.

III. Fluorimetric Calcineurin Activity Assay Protocol

This protocol is based on a published method using a fluorescently labeled RII phosphopeptide.[4]

Materials:

-

Desalted Cell Lysate

-

Fluorescently-labeled RII Phosphopeptide Substrate (e.g., with fluorescein at the N-terminus)[4]

-

Reaction Buffer

-

96-well plate

-

96-well plate coated with titanium oxide (TiO2) for phosphopeptide binding[4]

-

Binding Buffer (e.g., 0.1% acetic acid in 10% acetonitrile)[4]

-

Elution Buffer (e.g., 3 N ammonium hydroxide)[4]

-

Fluorimeter

Protocol:

-

Reaction Setup: In a 96-well plate, combine the diluted fluorescently-labeled RII phosphopeptide substrate, reaction buffer, and the desalted cell lysate sample.[4]

-

Incubation: Incubate the plate at 30°C for 10 minutes.[4]

-

Phosphopeptide Separation:

-

Collection of Dephosphorylated Peptide: The supernatant, which contains the dephosphorylated (non-binding) fluorescent peptide, is carefully transferred to a new 96-well plate pre-loaded with elution buffer.[4]

-

Fluorescence Measurement: Measure the fluorescence of the collected supernatant in a fluorimeter at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis:

-

A standard curve using known concentrations of the dephosphorylated fluorescent peptide should be generated to quantify the amount of product formed.

-

Calculate the calcineurin activity based on the amount of dephosphorylated peptide produced per unit of time and protein concentration.

-

Caption: Workflow for a fluorimetric calcineurin assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Signal | - Endogenous free phosphate in the lysate.- Contaminated reagents. | - Ensure the desalting step is performed effectively. Test the lysate for free phosphate before the assay.[1]- Use fresh, high-quality reagents. |

| Low or No Signal | - Inactive calcineurin.- Insufficient amount of lysate.- Incorrect assay conditions. | - Handle the calcineurin enzyme and lysates carefully to maintain activity; avoid multiple freeze-thaw cycles.[5]- Empirically determine the optimal amount of lysate per assay.[1][7][8]- Optimize incubation time and temperature. |

| High Variability between Replicates | - Pipetting errors.- Inconsistent incubation times. | - Use calibrated pipettes and ensure accurate pipetting.- Ensure uniform incubation conditions for all wells. |

| Non-linear Reaction Rate | - Substrate depletion.- Enzyme concentration is too high. | - Reduce the incubation time or use less lysate.- Perform a time-course experiment to determine the linear range of the reaction. |

Conclusion

The measurement of calcineurin activity in cell lysates is a critical tool for understanding its role in health and disease. Both colorimetric and fluorimetric assays provide reliable and non-radioactive means to quantify this activity. The choice of method will depend on the specific experimental needs, available equipment, and desired throughput. Careful sample preparation, particularly the removal of endogenous phosphate, and the inclusion of appropriate controls are essential for obtaining accurate and reproducible results.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. abcam.cn [abcam.cn]

- 3. abcam.com [abcam.com]

- 4. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]

- 6. Measurement of calcineurin phosphatase activity [bio-protocol.org]

- 7. abcam.com [abcam.com]

- 8. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]

Protocol for Immunoprecipitation of Calcineurin: A Detailed Guide for Researchers

Introduction

Calcineurin, also known as protein phosphatase 2B (PP2B), is a crucial serine/threonine phosphatase activated by calcium and calmodulin.[1] It plays a pivotal role in a multitude of cellular processes, including T-cell activation, neuronal signaling, and muscle development, by dephosphorylating key substrates such as the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Given its central role in cell signaling, studying the protein-protein interactions of Calcineurin is vital for understanding its regulatory mechanisms in both physiological and pathological states. This application note provides a detailed protocol for the immunoprecipitation (IP) of Calcineurin from cell lysates, a technique essential for isolating the protein and its binding partners for subsequent analysis by methods like Western blotting or mass spectrometry.

Signaling Pathway and Experimental Workflow

To contextualize the experimental procedure, it is important to understand the Calcineurin signaling cascade. The pathway is initiated by an increase in intracellular calcium levels, leading to the activation of Calcineurin, which then dephosphorylates its downstream targets. The following diagrams illustrate this signaling pathway and the general workflow for the immunoprecipitation of Calcineurin.

Caption: Calcineurin signaling pathway.

Caption: Experimental workflow for Calcineurin immunoprecipitation.

Quantitative Data Summary

Successful immunoprecipitation of Calcineurin depends on optimized concentrations of reagents and incubation times. The following table summarizes quantitative data from established protocols.

| Parameter | Recommended Range/Value | Notes |

| Starting Material | 1 - 5 mg of total protein lysate | The optimal amount may vary depending on the expression level of Calcineurin in the specific cell type. |

| Lysis Buffer | See "Experimental Protocols" section for specific formulations. | The choice of detergent is critical for maintaining protein-protein interactions. |

| Anti-Calcineurin Antibody | 1 - 10 µg per IP reaction | The optimal antibody concentration should be determined empirically. A titration experiment is recommended. |

| Protein A/G Beads | 20 - 50 µL of a 50% slurry per IP reaction | The choice between Protein A and Protein G depends on the isotype and origin of the primary antibody. |

| Antibody-Lysate Incubation | 2 hours to overnight at 4°C | Overnight incubation may increase yield but can also lead to higher non-specific binding. |

| Bead Incubation | 1 - 4 hours at 4°C | |

| Wash Buffer Volume | 0.5 - 1 mL per wash | |

| Number of Washes | 3 - 5 times | Thorough washing is crucial to minimize background. |

| Elution Buffer Volume | 20 - 100 µL |

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of Calcineurin from cultured mammalian cells.

Materials and Reagents

-

Cell Culture: Mammalian cells expressing Calcineurin (e.g., HEK293T, Jurkat)

-

Antibodies:

-

Primary antibody for IP: A validated anti-Calcineurin antibody.

-

Control IgG: Normal IgG from the same host species as the primary antibody.

-

Primary antibody for Western Blot: An antibody that recognizes Calcineurin.

-

Secondary antibody for Western Blot: HRP-conjugated anti-species IgG.

-

-

Lysis Buffer:

-

Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA.

-

RIPA Buffer (more stringent): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Note: Immediately before use, add protease and phosphatase inhibitor cocktails to the lysis buffer.

-

-

Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).

-

Protein A/G Agarose or Magnetic Beads

-

Elution Buffer:

-

SDS-PAGE Sample Buffer (for Western blot analysis): 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 50 mM DTT, 0.01% bromophenol blue.

-

Glycine-HCl Buffer (for mass spectrometry): 0.1 M Glycine-HCl, pH 2.5-3.0.

-